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Compound of Interest

Compound Name:
Aniline, N,N-dimethyl-4-

(diphenylmethyl)-

Cat. No.: B085362 Get Quote

A Comparative Spectroscopic Analysis of
"Aniline, N,N-dimethyl-4-(diphenylmethyl)-"
A detailed guide to the characterization of "Aniline, N,N-dimethyl-4-(diphenylmethyl)-" and its

structural analogs using Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.

This guide provides a comprehensive comparison of the spectroscopic characteristics of

"Aniline, N,N-dimethyl-4-(diphenylmethyl)-" against key structural analogs: Aniline, N,N-

dimethylaniline, and Diphenylmethane. It is designed for researchers, scientists, and drug

development professionals, offering detailed experimental protocols and clearly structured data

to facilitate the identification and characterization of this compound.

Spectroscopic Characterization Workflow
The general workflow for characterizing an organic compound using NMR and IR spectroscopy

involves several key stages, from sample preparation to final data analysis and interpretation.

Caption: General Workflow for Spectroscopic Characterization.
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Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation:

Weigh 5-20 mg of the solid sample for ¹H NMR (20-50 mg for ¹³C NMR) and place it in a

clean, dry vial.

Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, DMSO-

d₆).

Ensure the sample is fully dissolved. Gentle vortexing or sonication can be used to aid

dissolution.

Using a Pasteur pipette, transfer the solution into a clean 5 mm NMR tube, ensuring no

solid particles are transferred. The solvent height should be around 4-5 cm.

Data Acquisition:

Insert the NMR tube into the spinner turbine and adjust the depth using a depth gauge.

Place the sample into the NMR spectrometer.

Lock the spectrometer onto the deuterium signal of the solvent.

Shim the magnetic field to achieve optimal homogeneity and resolution.

Acquire the desired NMR spectra (e.g., ¹H, ¹³C). Standard acquisition parameters are

typically sufficient, but may be optimized as needed.

Data Processing:

Apply Fourier transformation to the raw free induction decay (FID) data.

Phase the resulting spectrum to ensure all peaks are in the positive absorptive mode.

Perform baseline correction to obtain a flat baseline.

Calibrate the chemical shift scale using the residual solvent peak as a reference.
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Integrate the peaks in the ¹H NMR spectrum to determine the relative ratios of protons.

Infrared (IR) Spectroscopy
Sample Preparation (KBr Pellet Method):

Grind a small amount (1-2 mg) of the solid sample with approximately 100-200 mg of dry

potassium bromide (KBr) powder in an agate mortar and pestle until a fine, homogeneous

powder is obtained.

Transfer a portion of the powder into a pellet press.

Apply pressure (typically 8-10 tons) for a few minutes to form a transparent or translucent

pellet.

Data Acquisition:

Place the KBr pellet in the sample holder of the IR spectrometer.

Record a background spectrum of the empty sample compartment.

Acquire the IR spectrum of the sample, typically in the range of 4000-400 cm⁻¹.

Data Processing:

The acquired spectrum is automatically ratioed against the background spectrum to

produce the final absorbance or transmittance spectrum.

Perform baseline correction if necessary.

Identify and label the wavenumbers of significant absorption bands.

Spectroscopic Data Comparison
The following tables summarize the key ¹H NMR, ¹³C NMR, and IR spectroscopic data for

"Aniline, N,N-dimethyl-4-(diphenylmethyl)-" and its selected alternatives.

¹H NMR Data
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Compound
Chemical Shift (δ) ppm
and Multiplicity

Assignment

Aniline, N,N-dimethyl-4-

(diphenylmethyl)-
Predicted data

~7.30-7.10 (m)
Aromatic protons

(diphenylmethyl group)

~7.05 (d)
Aromatic protons (ortho to

NMe₂)

~6.65 (d)
Aromatic protons (meta to

NMe₂)

~5.50 (s) Methine proton (-CH)

~2.90 (s) N-methyl protons (-N(CH₃)₂)

Aniline ~7.18 (t) meta-protons

~6.78 (t) para-proton

~6.68 (d) ortho-protons

~3.63 (s, broad) -NH₂ protons

N,N-dimethylaniline ~7.21 (m) meta & para-protons

~6.75 (m) ortho-protons

~2.93 (s) N-methyl protons (-N(CH₃)₂)

Diphenylmethane ~7.25 (m) Aromatic protons

~3.99 (s) Methylene protons (-CH₂-)

Note: The ¹H NMR data for "Aniline, N,N-dimethyl-4-(diphenylmethyl)-" is based on

predicted values as experimental data was not readily available.

¹³C NMR Data
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Compound Chemical Shift (δ) ppm Assignment

Aniline, N,N-dimethyl-4-

(diphenylmethyl)-[1]

148.8, 142.9, 135.5, 129.3,

128.3, 126.1, 113.0
Aromatic & Alkene Carbons

55.8 Methine Carbon (-CH)

40.8 N-methyl Carbons (-N(CH₃)₂)

Aniline[2] 146.6, 129.3, 118.4, 115.1 Aromatic Carbons

N,N-dimethylaniline 150.7, 129.1, 116.9, 112.9 Aromatic Carbons

40.6 N-methyl Carbons (-N(CH₃)₂)

Diphenylmethane[3] 141.6, 129.0, 128.5, 126.1 Aromatic Carbons

42.0 Methylene Carbon (-CH₂-)

IR Data
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Compound
Key Absorption Bands
(cm⁻¹)

Assignment

Aniline, N,N-dimethyl-4-

(diphenylmethyl)-[1]
~3050-3020 Aromatic C-H stretch

~2950-2850 Aliphatic C-H stretch

~1600, 1500, 1450 Aromatic C=C stretch

~1350 C-N stretch

Aniline[4][5] 3433, 3356
N-H stretch (asymmetric and

symmetric)

~3050 Aromatic C-H stretch

1619 N-H bend

1281 C-N stretch

N,N-dimethylaniline[6] ~3050 Aromatic C-H stretch

~2900 Aliphatic C-H stretch

~1600, 1500 Aromatic C=C stretch

1345 C-N stretch

Diphenylmethane ~3080-3020 Aromatic C-H stretch

~2920, 2850 Aliphatic C-H stretch (CH₂)

~1600, 1495, 1450 Aromatic C=C stretch

Conclusion
The spectroscopic data presented provides a clear framework for the characterization of

"Aniline, N,N-dimethyl-4-(diphenylmethyl)-". The ¹³C NMR and IR spectra offer distinct

fingerprints for the compound, arising from its unique combination of an N,N-dimethylaniline

core and a diphenylmethyl substituent. When compared with the spectra of aniline, N,N-

dimethylaniline, and diphenylmethane, the contributions of each structural motif to the overall

spectroscopic profile become evident. While experimental ¹H NMR data would provide further
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confirmation, the predicted values are consistent with the expected electronic environment of

the protons in the molecule. This guide serves as a valuable resource for the unambiguous

identification and further investigation of this and structurally related compounds.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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